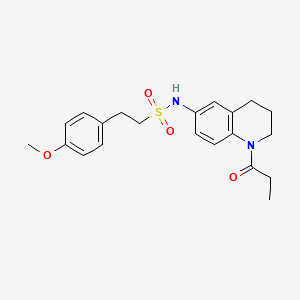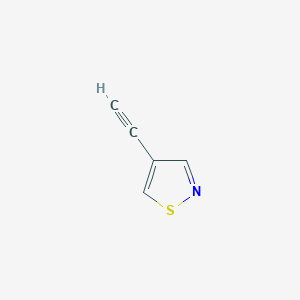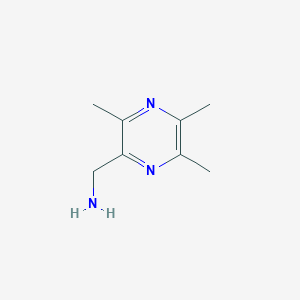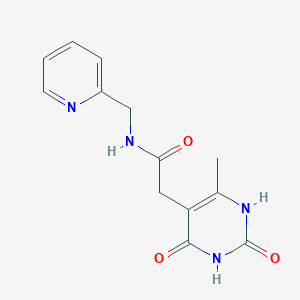
2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H26N2O4S and its molecular weight is 402.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Properties and Metal Ion Sensing
Fluorescent Quinoline Derivatives : Studies on quinoline derivatives, including those with methoxyphenyl groups, have highlighted their potential in sensing applications, particularly for metal ions like Zn(II). The synthesis of such compounds and their spectroscopic studies suggest that they can form fluorescent complexes with zinc ions, indicating their use in bioimaging and metal ion detection (Kimber et al., 2003).
Antihypertensive and Diuretic Activities
Quinazoline Derivatives for Cardiovascular Diseases : Research on quinazoline derivatives with methoxyphenyl and benzenesulfonamide moieties has explored their pharmacological activities, including antihypertensive and diuretic effects. Such studies provide a basis for developing new therapeutic agents targeting cardiovascular diseases (Rahman et al., 2014).
Neuroprotective and Cognitive Enhancing Properties
Selective Receptor Antagonists : Tetrahydroisoquinoline derivatives containing benzenesulfonamide groups have been examined for their agonistic activities on human beta adrenergic receptors. Notably, some derivatives have shown promise as neuroprotective or cognitive enhancing agents due to their selective receptor interactions, suggesting potential applications in treating neurological disorders (Parmee et al., 2000).
Anticancer Activities
Cytotoxic and Antiproliferative Effects : Studies on various quinoline and tetrahydroquinoline derivatives have indicated their potential in anticancer therapies. For instance, specific compounds have demonstrated cytotoxic activities against cancer cell lines and the ability to inhibit tubulin polymerization, a mechanism that could be exploited in developing novel anticancer drugs (Gastpar et al., 1998).
Material Science and Particle Sizing
Fluorescent Dyes for Particle Sizing : Research on new fluorescent quinolinium dyes derived from the reaction of methoxyquinoline has revealed their utility in nanoparticle sizing. These dyes bind to silica particles, enabling the determination of particle size through time-resolved fluorescence anisotropy, which has implications for material science and nanotechnology applications (Geddes et al., 2000).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-15-18(8-11-20(17)23)22-28(25,26)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPHGRJXACDNLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-diethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2526530.png)
![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)
![Ethyl 7-oxo-6,7-dihydroisothiazolo[4,5-d]pyrimidine-3-carboxylate](/img/structure/B2526533.png)
![N-(3,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2526534.png)
![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)

![2-ethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526542.png)
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)





